molecular formula C11H9FN2O3 B2842211 5-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1037811-55-4

5-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2842211
CAS No.: 1037811-55-4
M. Wt: 236.202
InChI Key: OFALKCFDSLWCOM-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-methoxyphenylboronic acid, which is a key intermediate.

    Coupling Reaction: The boronic acid undergoes a Suzuki-Miyaura cross-coupling reaction with a suitable pyrazole derivative in the presence of a palladium catalyst and a base.

    Carboxylation: The resulting product is then subjected to carboxylation to introduce the carboxylic acid group at the 3-position of the pyrazole ring.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the fluorine atom or the pyrazole ring, potentially leading to defluorination or hydrogenation products.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

    Oxidation: Formation of 5-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-3-carboxaldehyde or this compound.

    Reduction: Formation of 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid or this compound.

    Substitution: Formation of 5-(5-amino-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid or 5-(5-thio-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in inflammatory pathways.

    Receptor Binding: It may act as a ligand for certain receptors, influencing cellular signaling pathways.

Medicine:

    Drug Development: The compound is being explored for its potential as a therapeutic agent in the treatment of inflammatory diseases and cancer.

    Diagnostics: It can be used as a probe in diagnostic assays to detect specific biomolecules.

Industry:

    Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and fungicides.

    Pharmaceuticals: It is a valuable intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 5-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in enhancing the binding affinity and specificity of the compound. The pyrazole ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the carboxylic acid group can form hydrogen bonds with amino acid residues in the target protein, stabilizing the compound-protein complex.

Comparison with Similar Compounds

  • 5-Fluoro-2-methoxyphenylboronic acid
  • 5-Fluoro-2-methoxyphenylacetic acid
  • 5-Fluoro-2-methoxyphenylamine

Comparison:

  • Binding Affinity: 5-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid has a higher binding affinity for certain enzymes and receptors compared to its analogs due to the presence of the pyrazole ring.
  • Stability: The compound exhibits greater chemical stability under various conditions, making it more suitable for industrial applications.
  • Versatility: It has a broader range of applications in medicinal chemistry and material science compared to its similar compounds.

Properties

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-17-10-3-2-6(12)4-7(10)8-5-9(11(15)16)14-13-8/h2-5H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFALKCFDSLWCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=NNC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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